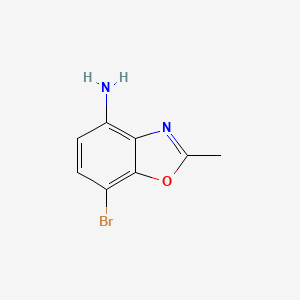

7-Bromo-2-methyl-4-benzoxazolamine

Description

Properties

CAS No. |

573758-88-0 |

|---|---|

Molecular Formula |

C8H7BrN2O |

Molecular Weight |

227.06 g/mol |

IUPAC Name |

7-bromo-2-methyl-1,3-benzoxazol-4-amine |

InChI |

InChI=1S/C8H7BrN2O/c1-4-11-7-6(10)3-2-5(9)8(7)12-4/h2-3H,10H2,1H3 |

InChI Key |

APBLWXZFBKTUJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2O1)Br)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Similarities

Notes:

- Core Differences: Benzoxazole (O, N) vs. quinazolinone (two N, ketone). Quinazolinones have a larger fused-ring system (benzene + pyrimidinone), which may enhance π-π stacking interactions compared to benzoxazoles.

- Substituent Effects: Bromine at position 7 (benzoxazole) vs. 8 (quinazolinone) alters steric and electronic profiles. Methyl groups at position 2 (benzoxazole) vs. 6 (quinazolinone) influence molecular symmetry and solubility.

- Highest Similarity: The compound with CAS 18731-19-6 (similarity score 0.92) likely shares near-identical substituent placement but an undisclosed core structure.

Research Implications

- Synthetic Routes: Benzoxazolamines are typically synthesized from o-aminophenols, whereas quinazolinones derive from anthranilic acid derivatives. Bromination steps may vary based on core reactivity.

Q & A

Q. What are the established synthetic routes for 7-Bromo-2-methyl-4-benzoxazolamine, and what key reaction parameters influence yield?

The synthesis of this compound typically involves bromination of a pre-formed benzoxazolamine scaffold or cyclization of substituted precursors. Key steps include:

- Bromination : Bromine or brominating agents (e.g., NBS) are used under controlled conditions to introduce the bromine substituent at the 7-position. Reaction temperature (0–25°C) and solvent polarity (e.g., acetic acid or DMF) critically affect regioselectivity and yield .

- Cyclization : Phenols or amines are reacted with carbonyl derivatives (e.g., urea or amides) under acidic or basic conditions to form the benzoxazole core. For example, heating at 80–120°C in the presence of K₂CO₃ promotes cyclization .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is used to isolate the product. Reported yields range from 45% to 72% depending on reagent stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzoxazole ring structure and substituent positions. The bromine atom induces distinct deshielding effects (e.g., C-7 at δ ~125 ppm in ¹³C NMR) .

- Mass Spectrometry (HRMS) : Accurate mass measurement validates the molecular formula (C₈H₇BrN₂O). ESI+ mode typically shows [M+H]⁺ at m/z 242.97 .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95% by UV detection at 254 nm) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Light Sensitivity : Degrades under UV exposure, forming de-brominated byproducts (e.g., 2-methyl-4-benzoxazolamine). Store in amber vials at 2–8°C .

- Thermal Stability : Stable up to 150°C, but prolonged heating in solution (e.g., DMSO) leads to hydrolysis of the benzoxazole ring .

- Humidity : Hygroscopic; moisture accelerates decomposition. Use desiccants and inert atmospheres for long-term storage .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives using Design of Experiments (DoE)?

- Factor Screening : Use Plackett-Burman designs to prioritize variables (e.g., temperature, solvent, catalyst loading). For bromination, solvent polarity (dielectric constant >20) and Br₂ equivalents (1.1–1.5x) are critical .

- Response Surface Methodology (RSM) : Central Composite Design (CCD) models reveal optimal conditions. For cyclization, a pH range of 8–10 and reaction time of 6–8 hours maximize yield .

- Robustness Testing : Vary reagent purity (±5%) to assess process reliability. Impurities in starting amines (>98% purity) reduce yield by 15–20% .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

- Assay Standardization : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time. Discrepancies in MIC values (e.g., 2–8 µg/mL against S. aureus) often arise from protocol differences .

- Metabolite Profiling : LC-MS/MS identifies active metabolites. For example, de-brominated metabolites may exhibit reduced antimicrobial activity .

- Structural-Activity Relationship (SAR) : Compare substituent effects. The 7-bromo group enhances lipophilicity (logP ~2.1), improving membrane penetration, while methyl at C-2 stabilizes the benzoxazole ring .

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

- Docking Studies : Use AutoDock Vina to model binding to bacterial enoyl-ACP reductase (FabI). The bromine atom forms halogen bonds with Leu95 (ΔG ~-8.2 kcal/mol) .

- MD Simulations : GROMACS simulations (100 ns) reveal stability of the ligand-protein complex. RMSD <2 Å indicates sustained binding .

- QSAR Models : Hammett constants (σ) and electrostatic potential maps correlate substituent effects with inhibitory potency (R² >0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.